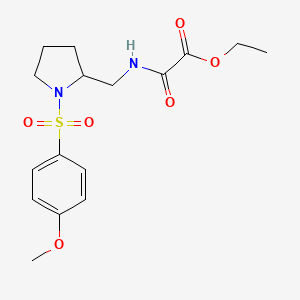
Ethyl 2-(((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains a methoxyphenyl group, a sulfonyl group, and an ethyl ester group.
Molecular Structure Analysis
The pyrrolidine ring in this compound is likely to contribute to its three-dimensional structure due to its non-planarity . The orientation of the different substituents around this ring could lead to different stereoisomers of the compound .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. For example, the ester group could undergo hydrolysis, and the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the functional groups present .Scientific Research Applications
Synthesis of Thiazoles and Antimicrobial Activities
This compound is used in synthesizing thiazoles and their derivatives, exhibiting antimicrobial activities against bacterial and fungal strains. The reactions involve its utility in generating diverse chemical structures with potential biological applications, highlighting its role in developing new antimicrobial agents (Wardkhan et al., 2008).
Facilitating Ring-Opening Reactions
It also plays a role in the synthesis and ring-opening of pyrrolidine-2-carboxylates, leading to the creation of homoallylic amines. This demonstrates its utility in creating complex molecules through ring manipulation, which is crucial in organic synthesis (Shimizu et al., 2010).
Stereoselective Synthesis of Thiazines
This compound is involved in a one-pot, four-component reaction leading to the stereoselective synthesis of highly functionalized thiazines. Such reactions are significant for constructing chemically and stereochemically complex molecules with potential therapeutic applications (Indumathi et al., 2007).
Chemoselective Synthesis Applications
Its use extends to the chemoselective synthesis of tetrahydropyridines, showcasing its versatility in selective chemical transformations. This emphasizes its potential in tailored synthetic strategies for producing specific molecular architectures (Pretto et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-3-24-16(20)15(19)17-11-12-5-4-10-18(12)25(21,22)14-8-6-13(23-2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCPTSBCQANCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


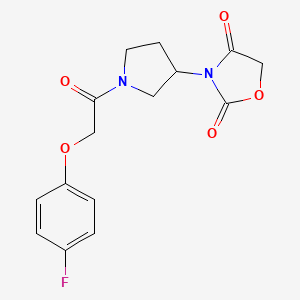
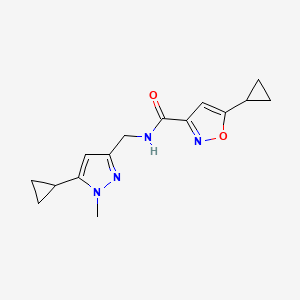
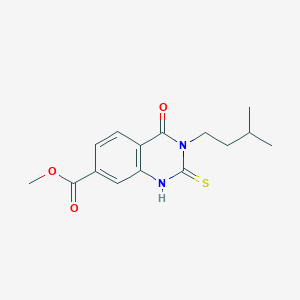
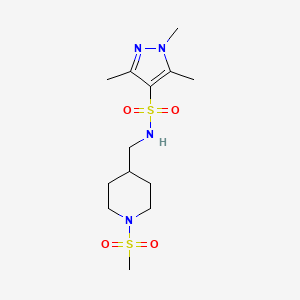
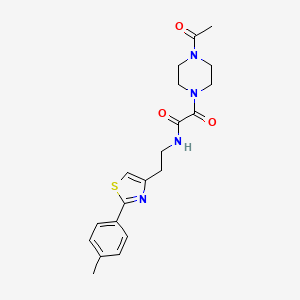
![N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2988601.png)
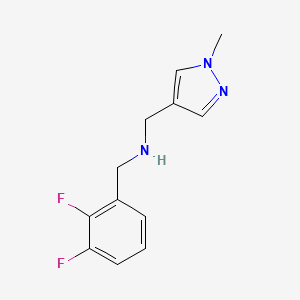
![N-(1-Cyanocyclohexyl)-2-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2988605.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2988606.png)
![Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988607.png)
![3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2988609.png)

